molecular formula C36H41N3O3 B14692286 [(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate CAS No. 28625-76-5

[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate

Cat. No.: B14692286
CAS No.: 28625-76-5
M. Wt: 563.7 g/mol
InChI Key: CEUHHNMGEVILPT-HBAMXUDRSA-N
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Description

[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate is a complex organic compound that features a combination of indole, hydrazone, and steroidal structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation: The indole derivative is then acylated using acetic anhydride to form the indole acetyl compound.

    Hydrazone Formation: The indole acetyl compound reacts with hydrazine to form the hydrazone intermediate.

    Steroidal Backbone Synthesis: The steroidal backbone is synthesized through a series of reactions, including aldol condensation and cyclization.

    Coupling Reaction: The hydrazone intermediate is coupled with the steroidal backbone under basic conditions to form the final compound.

    Benzoate Esterification: The final step involves esterification with benzoic acid to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and steroidal moieties.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole and steroidal moieties.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the steroidal backbone could modulate hormone receptors. The hydrazone linkage may also play a role in redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as tryptophan and serotonin.

    Hydrazones: Compounds like isoniazid and hydralazine.

    Steroidal Compounds: Hormones such as testosterone and estradiol.

Uniqueness

The uniqueness of [(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate lies in its combination of indole, hydrazone, and steroidal structures, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

28625-76-5

Molecular Formula

C36H41N3O3

Molecular Weight

563.7 g/mol

IUPAC Name

[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate

InChI

InChI=1S/C36H41N3O3/c1-35-18-16-26(38-39-33(40)20-24-22-37-31-11-7-6-10-27(24)31)21-25(35)12-13-28-29-14-15-32(36(29,2)19-17-30(28)35)42-34(41)23-8-4-3-5-9-23/h3-11,21-22,28-30,32,37H,12-20H2,1-2H3,(H,39,40)/b38-26-

InChI Key

CEUHHNMGEVILPT-HBAMXUDRSA-N

Isomeric SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C/C(=N\NC(=O)CC6=CNC7=CC=CC=C76)/CCC35C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=NNC(=O)CC6=CNC7=CC=CC=C76)CCC35C

Origin of Product

United States

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